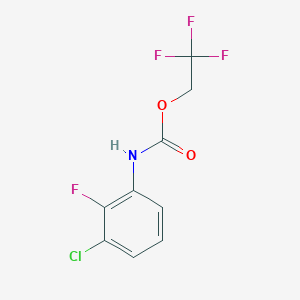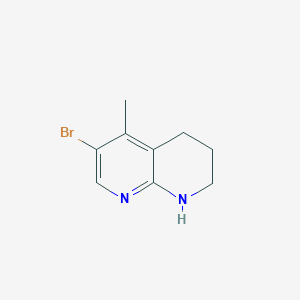
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Vue d'ensemble
Description
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been extensively studied . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine . More recent synthetic strategies include the use of electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is characterized by a fused system of two pyridine rings . There are six possible isomeric forms of naphthyridines, depending on the location of the nitrogen atoms .Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, and modification of side chains . They can also form metal complexes .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Homolytic Substitution : Benzo[c][2,7]naphthyridines, closely related to the specified compound, undergo regioselective homolytic substitutions, forming derivatives that could serve as building blocks for synthesizing pyridoacridine alkaloids. This highlights their potential in synthetic organic chemistry for constructing complex heterocyclic structures (Plodek, Raeder, & Bracher, 2012).
- Convenient Synthesis Techniques : Methods have been developed for the synthesis of related tetrahydroisoquinoline and naphthyridine derivatives, showcasing the adaptability of these compounds in synthetic routes (Zlatoidský & Gabos, 2009).
Pharmacological Potential
- Cytotoxicity and Potential for Anticancer Applications : Certain derivatives have shown potent cytotoxicity, indicating their potential for development into anticancer agents. Modifications to improve water solubility and formulate prodrugs for clinical studies are areas of active research (林昭蓉, 2006).
- Novel Compounds for Melanoma Treatment : A novel naphthyridine derivative has been identified to induce both necroptosis and apoptosis in human melanoma cells, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).
Materials Science Applications
- Water Oxidation Catalysts : Ru complexes containing naphthyridine ligands have been evaluated for their effectiveness in catalyzing water oxidation, an essential reaction for sustainable energy technologies (Zong & Thummel, 2005).
Efflux Pump Inhibitors
- Antibacterial Activity Against Multiresistant Staphylococcus aureus : Studies on 1,8-naphthyridine sulfonamides have explored their potential to inhibit efflux pumps in multiresistant Staphylococcus aureus strains, addressing the critical issue of antibiotic resistance (Oliveira-Tintino et al., 2020).
Orientations Futures
Naphthyridines, including 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, present a significant importance in the field of medicinal chemistry . Their wide range of biological activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring their potential applications, optimizing their synthesis, and understanding their mechanisms of action.
Propriétés
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h5H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNNBXDTGTNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



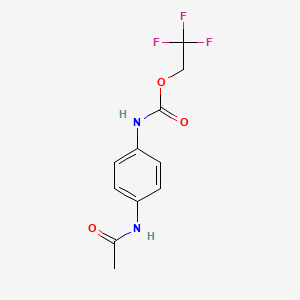
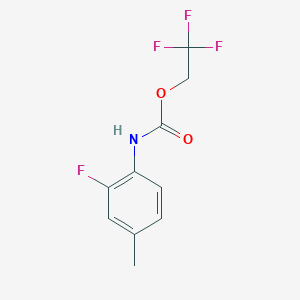
![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)
![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)
![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)
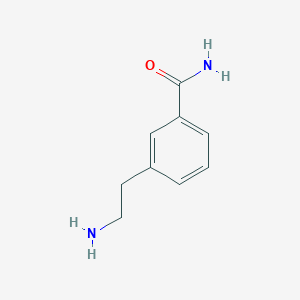
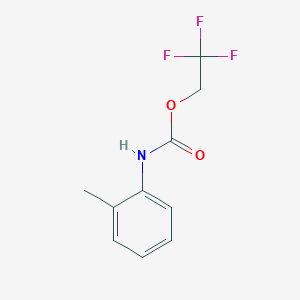
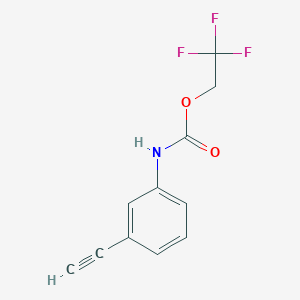
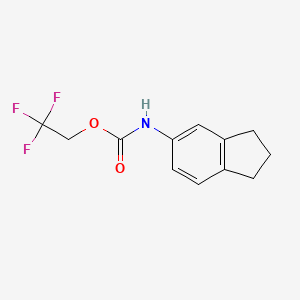
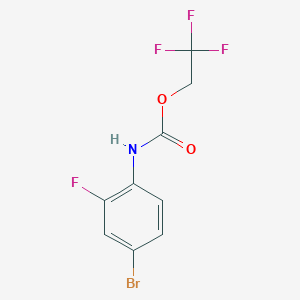
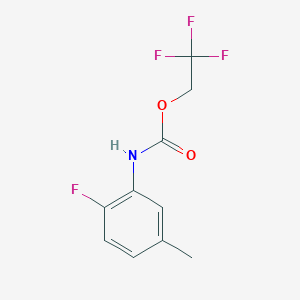
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)
